Cas no 2191213-82-6 (1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine)

1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine 化学的及び物理的性質
名前と識別子
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- 1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
- 2-((1-((2-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
- F6574-0952
- AKOS040705728
- 2191213-82-6
- 2-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole
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- インチ: 1S/C13H14ClN3O3S2/c14-11-3-1-2-4-12(11)22(18,19)17-7-5-10(6-8-17)20-13-16-15-9-21-13/h1-4,9-10H,5-8H2
- InChIKey: DTKNAXPGTRCBKG-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1S(N1CCC(CC1)OC1=NN=CS1)(=O)=O
計算された属性
- 精确分子量: 359.0165114g/mol
- 同位素质量: 359.0165114g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 466
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 109Ų
1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6574-0952-5μmol |
1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |
2191213-82-6 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6574-0952-100mg |
1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |
2191213-82-6 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6574-0952-50mg |
1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |
2191213-82-6 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6574-0952-10μmol |
1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |
2191213-82-6 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6574-0952-3mg |
1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |
2191213-82-6 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6574-0952-4mg |
1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |
2191213-82-6 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6574-0952-75mg |
1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |
2191213-82-6 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6574-0952-5mg |
1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |
2191213-82-6 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6574-0952-30mg |
1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |
2191213-82-6 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6574-0952-2μmol |
1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |
2191213-82-6 | 2μmol |
$57.0 | 2023-09-07 |
1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine 関連文献
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidineに関する追加情報
Research Briefing on 1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine (CAS: 2191213-82-6)
The compound 1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine (CAS: 2191213-82-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This briefing synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and potential clinical implications.
Recent studies have highlighted the unique structural features of this compound, which combines a piperidine core with a 1,3,4-thiadiazole moiety and a 2-chlorobenzenesulfonyl group. This combination is believed to confer selective binding affinity to specific biological targets, making it a promising candidate for drug development. Computational modeling and in vitro assays have demonstrated its interaction with key enzymes involved in inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases.
One of the most notable advancements in the research of this compound is its synthesis optimization. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel, high-yield synthetic route that improves scalability and purity. The method employs a multi-step reaction sequence, including sulfonylation and nucleophilic substitution, to achieve the desired product with minimal byproducts. This development is critical for future large-scale production and preclinical testing.
In terms of biological activity, preliminary in vivo studies have shown promising results. Animal models of rheumatoid arthritis treated with 1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine exhibited reduced joint inflammation and tissue damage compared to control groups. These effects are attributed to the compound's ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Further mechanistic studies are underway to elucidate its precise mode of action.
Despite these encouraging findings, challenges remain. The compound's pharmacokinetic profile, including its bioavailability and metabolic stability, requires further optimization. Recent pharmacokinetic studies indicate rapid clearance in rodent models, necessitating structural modifications to enhance its half-life. Researchers are exploring derivatives with improved ADME (absorption, distribution, metabolism, and excretion) properties while maintaining therapeutic efficacy.
In conclusion, 1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine represents a promising lead compound in the development of novel anti-inflammatory agents. Ongoing research aims to address its pharmacokinetic limitations and expand its therapeutic potential. The integration of computational chemistry, synthetic optimization, and biological evaluation will be pivotal in advancing this molecule toward clinical trials.
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